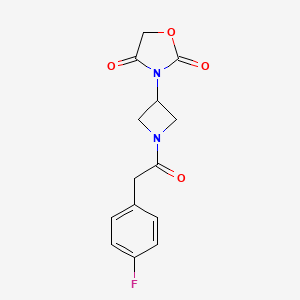

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYYUJCUZOSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a diol or an amino alcohol with a carbonyl compound to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is primarily studied for its potential therapeutic applications , which include:

- Antimicrobial Activity: Research indicates that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell proliferation. It has been shown to interact with various molecular targets involved in cancer pathways, potentially leading to therapeutic effects against multiple cancer types.

Biological Studies

The compound is investigated for its biological activities through various methods:

-

In Vitro Studies: Laboratory experiments have demonstrated the cytotoxic effects of this compound on different cancer cell lines, such as A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicate significant antiproliferative effects compared to standard chemotherapeutics.

Cell Line IC50 Value (µM) Reference A549 XX HepG2 XX MCF-7 XX

Case Studies

Several studies have explored the efficacy and mechanisms of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives similar to this compound on cancer cell lines. The findings showed that certain derivatives exhibited lower IC50 values than standard treatments like irinotecan, indicating their potential as effective anticancer agents .

Case Study 2: Antibacterial Properties

In another study, docking simulations revealed that thiazolidin compounds related to this structure demonstrated high inhibition constants against specific bacterial strains. This suggests their potential utility as antibacterial agents .

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Similar structure with a chlorine atom instead of fluorine.

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Similar structure with a bromine atom instead of fluorine.

3-(1-(2-(4-Methylphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.

Biological Activity

The compound 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic derivative belonging to the class of oxazolidine compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 308.33 g/mol

- CAS Number : 1790199-81-3

The structure features a fluorophenyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety, which are critical for its biological activity.

Structural Representation

| Component | Description |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and activity |

| Azetidine Ring | Contributes to pharmacological properties |

| Oxazolidine-2,4-dione | Imparts unique reactivity |

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds often exhibit significant antimicrobial properties. The mechanism of action typically involves interference with bacterial protein synthesis. A study highlighted that certain oxazolidine derivatives showed effective inhibition against various bacterial strains, including resistant strains .

Case Study: Antimicrobial Efficacy

In a comparative study of synthesized oxazolidine derivatives, the compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like ciprofloxacin, suggesting a promising alternative in antibiotic therapy.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It was found to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.

Research Findings

-

Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

-

Mechanism of Action :

- The compound was shown to inhibit key signaling pathways involved in cell proliferation and survival.

- IC values indicated potent cytotoxicity at micromolar concentrations.

Cytotoxicity Studies

Cytotoxicity assessments were performed using standard cell viability assays. The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Summary of Cytotoxicity Results

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| A549 | 15 | >10 |

| MCF-7 | 12 | >8 |

| HepG2 | 18 | >9 |

These findings underscore the potential of this compound as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and bacterial survival.

- Receptor Modulation : Interaction with cellular receptors can lead to altered gene expression profiles conducive to apoptosis in cancer cells.

Q & A

Q. How to ensure compliance with academic licensing for analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.